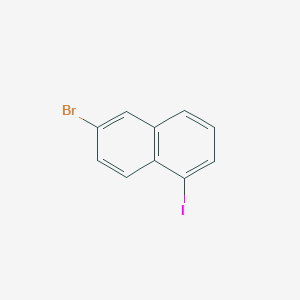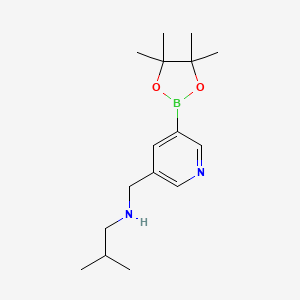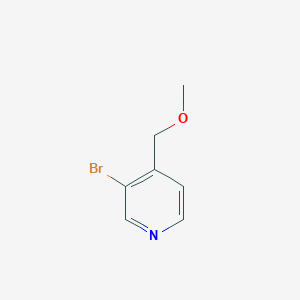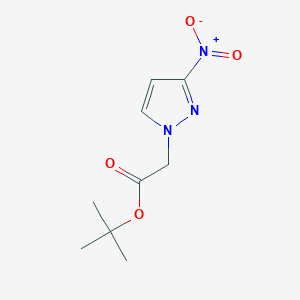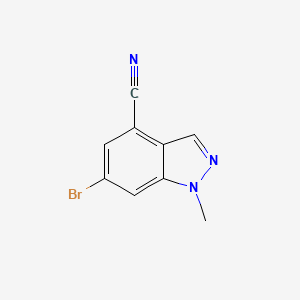![molecular formula C15H22BN3O2 B6335319 5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester CAS No. 919347-58-3](/img/structure/B6335319.png)
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
作用機序
Target of Action
The primary target of this compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as our compound, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway in the formation of carbon–carbon bonds . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a cornerstone of organic synthesis, enabling the construction of complex organic molecules from simpler building blocks .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions suggests that the pH of the environment could impact the stability and efficacy of the compound . Additionally, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant, suggesting that it can be effectively carried out in a variety of chemical environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of pyridine-3-boronic acid, which can be synthesized through the reaction of pyridine with boron reagents under controlled conditions.
Aminomethylation: The next step is the introduction of the [(2-Cyanoethyl)amino]methyl group. This can be achieved by reacting the boronic acid intermediate with 2-cyanoethylamine in the presence of a suitable catalyst.
Pinacol Ester Formation: Finally, the boronic acid derivative is converted into its pinacol ester form by reacting it with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alkyl halides and other electrophilic reagents.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Oxidized Boronic Acids: From oxidation reactions.
Substituted Amines: From nucleophilic substitution reactions.
科学的研究の応用
5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
類似化合物との比較
Similar Compounds
Pyridine-3-boronic acid: Lacks the [(2-Cyanoethyl)amino]methyl group, making it less versatile in certain reactions.
2-Aminopyridine-5-boronic acid pinacol ester: Similar structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
5-([(2-Cyanoethyl)amino
特性
IUPAC Name |
3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-19-11-13)9-18-7-5-6-17/h8,10-11,18H,5,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXMTVZEBSZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
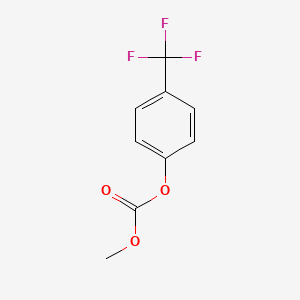
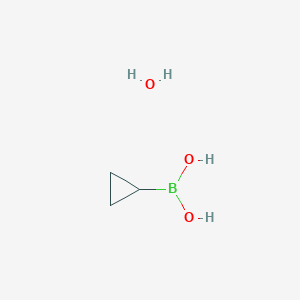
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)

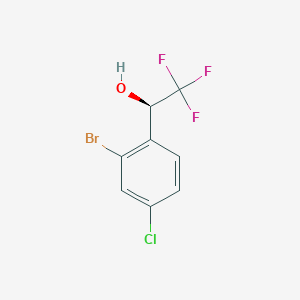
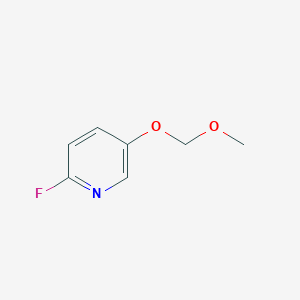
![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
